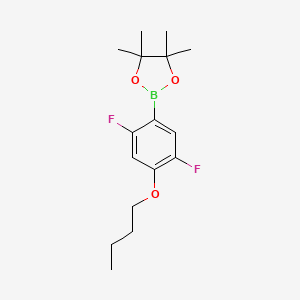![molecular formula C15H12F2O2 B14021565 Methyl 3,5-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14021565.png)
Methyl 3,5-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylate is an organic compound with the molecular formula C15H11F2O2 It is a derivative of biphenyl, where the biphenyl core is substituted with fluorine atoms and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Methyl 3,5-difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,5-difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the ester group.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is used for the oxidation of the methyl group.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted biphenyl derivatives.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Methyl 3,5-difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.
Industry: Used in the development of advanced materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of Methyl 3,5-difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The ester group can undergo hydrolysis, releasing the active biphenyl moiety, which can then exert its effects on the target pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but lacks the ester group.
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl: Contains additional fluorine atoms and a different substitution pattern.
Uniqueness
Methyl 3,5-difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern and the presence of both fluorine atoms and an ester group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications.
Propiedades
Fórmula molecular |
C15H12F2O2 |
|---|---|
Peso molecular |
262.25 g/mol |
Nombre IUPAC |
methyl 2,6-difluoro-4-(4-methylphenyl)benzoate |
InChI |
InChI=1S/C15H12F2O2/c1-9-3-5-10(6-4-9)11-7-12(16)14(13(17)8-11)15(18)19-2/h3-8H,1-2H3 |
Clave InChI |
POPQDGCFHKUTEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B14021498.png)
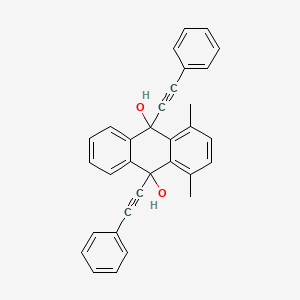

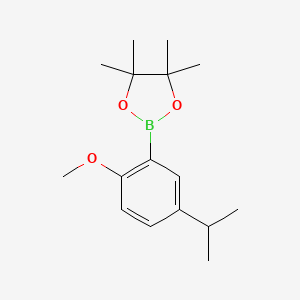

![6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14021526.png)
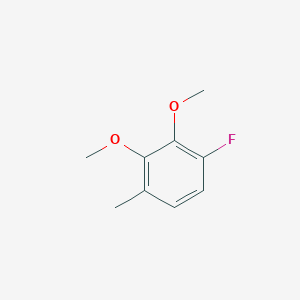
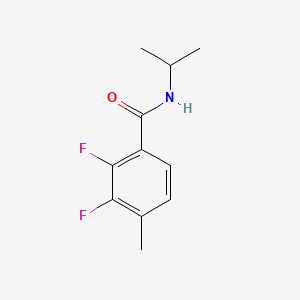

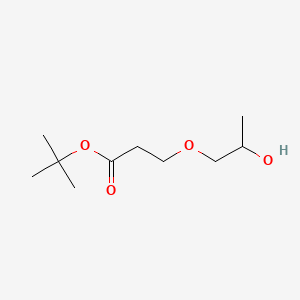

![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)

